REACTION_CXSMILES
|
Cl.CN[O:4][CH3:5].Cl.C(N=C=[N:11][CH2:12][CH2:13][CH2:14][N:15]([CH3:17])C)C.[OH2:18].ON1C2C=[CH:26][CH:27]=[CH:28][C:23]=2N=N1.C(N([CH2:34][CH3:35])CC)C.[C:36](O)(C(F)(F)F)=[O:37]>CN(C=O)C.O.CO>[NH2:11][C:12]1[C:26]([O:4][CH:5]2[CH2:35][CH2:34]2)=[CH:27][CH:28]=[CH:23][C:13]=1[C:14]([N:15]([O:37][CH3:36])[CH3:17])=[O:18] |f:0.1,2.3,4.5,9.10|
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
6.61 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
7.87 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
6.29 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
19.07 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with 10% LiCl, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a dark oil
|
Type
|
CUSTOM
|
Details
|
The crude product mixture was purified via silica gel chromatography (hexanes/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to give Intermediate A1E (5.2 g, 22.01 mmol, 64.3% yield)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)N(C)OC)C=CC=C1OC1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |